N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a trifluoromethoxybenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones . The pyrrolidine ring can be formed via the cyclization of primary amines with diols, catalyzed by iridium complexes . The final step involves coupling the pyridazine and pyrrolidine intermediates with the trifluoromethoxybenzene sulfonamide group under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing robust catalysts that can be easily recovered and reused.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway .
Comparison with Similar Compounds
Similar Compounds
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-METHOXYBENZENE-1-SULFONAMIDE: Similar structure but lacks the trifluoromethoxy group.
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLOROBENZENE-1-SULFONAMIDE: Contains a chlorine atom instead of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C21H19F3N4O3S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C21H19F3N4O3S/c22-21(23,24)31-17-6-8-18(9-7-17)32(29,30)27-16-5-3-4-15(14-16)19-10-11-20(26-25-19)28-12-1-2-13-28/h3-11,14,27H,1-2,12-13H2 |
InChI Key |
RSUNFKYRCHZLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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